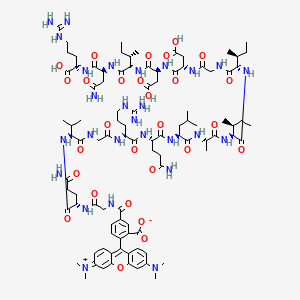

Bak BH3 (72-87), TAMRA-labeled

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C97H145N27O28 |

|---|---|

Molecular Weight |

2137.4 g/mol |

IUPAC Name |

5-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |

InChI |

InChI=1S/C97H145N27O28/c1-16-47(8)78(91(145)109-44-73(130)113-64(40-74(131)132)88(142)117-65(41-75(133)134)89(143)121-79(48(9)17-2)92(146)118-63(39-70(100)127)87(141)115-61(95(150)151)22-20-34-106-97(103)104)122-93(147)80(49(10)18-3)120-81(135)50(11)110-86(140)62(35-45(4)5)116-84(138)60(30-32-69(99)126)114-83(137)58(21-19-33-105-96(101)102)111-72(129)43-108-90(144)77(46(6)7)119-85(139)59(29-31-68(98)125)112-71(128)42-107-82(136)51-23-26-54(57(36-51)94(148)149)76-55-27-24-52(123(12)13)37-66(55)152-67-38-53(124(14)15)25-28-56(67)76/h23-28,36-38,45-50,58-65,77-80H,16-22,29-35,39-44H2,1-15H3,(H33-,98,99,100,101,102,103,104,105,106,107,108,109,110,111,112,113,114,115,116,117,118,119,120,121,122,125,126,127,128,129,130,131,132,133,134,135,136,137,138,139,140,141,142,143,144,145,146,147,148,149,150,151)/t47-,48-,49-,50-,58-,59-,60-,61-,62-,63-,64-,65-,77-,78-,79-,80-/m0/s1 |

InChI Key |

ZTUKAIZGSRBZCA-GBFAFEIISA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)C1=CC(=C(C=C1)C2=C3C=CC(=[N+](C)C)C=C3OC4=C2C=CC(=C4)N(C)C)C(=O)[O-] |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C1=CC(=C(C=C1)C2=C3C=CC(=[N+](C)C)C=C3OC4=C2C=CC(=C4)N(C)C)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of the Bak BH3 (72-87) Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a delicate balance between cell survival and death. Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and resistance to therapy. The pro-apoptotic protein Bak is a key effector of apoptosis, and its activation is tightly controlled by interactions with other Bcl-2 family members. The Bak BH3 domain, specifically the peptide sequence corresponding to amino acids 72-87 (GQVGRQLAIIGDDINR), has been identified as a critical motif for mediating these interactions.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of the Bak BH3 (72-87) peptide, including its binding profile, induction of apoptosis, and the experimental methodologies used to characterize its function.

Core Mechanism of Action: Competitive Inhibition of Anti-Apoptotic Bcl-2 Proteins

The primary mechanism of action of the Bak BH3 (72-87) peptide is to function as a BH3 mimetic.[3] It mimics the binding of pro-apoptotic BH3-only proteins to the hydrophobic groove of anti-apoptotic Bcl-2 family members, such as Bcl-xL, Bcl-2, and Mcl-1.[4][5] In healthy cells, these anti-apoptotic proteins sequester pro-apoptotic effector proteins like Bak and Bax, preventing their oligomerization and the subsequent permeabilization of the outer mitochondrial membrane.

By competitively binding to the BH3-binding groove of anti-apoptotic proteins, the Bak BH3 (72-87) peptide displaces the endogenous pro-apoptotic proteins. This displacement liberates Bak and Bax, allowing them to homo-oligomerize and form pores in the mitochondrial outer membrane. This event, known as mitochondrial outer membrane permeabilization (MOMP), is a critical point of no return in the apoptotic cascade.[6] MOMP leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, ultimately triggering the activation of caspases and the execution of apoptosis.[6]

Quantitative Data: Binding Affinities of Bak BH3 (72-87) Peptide

The efficacy of the Bak BH3 (72-87) peptide is intrinsically linked to its binding affinity for various anti-apoptotic Bcl-2 family proteins. These interactions are typically quantified using techniques such as fluorescence polarization and surface plasmon resonance, yielding dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50).

| Target Protein | Binding Affinity (Kd) | Binding Affinity (IC50/EC50) | Method | Reference |

| Bcl-xL | 480 nM | 1.14 µM | Fluorescence Polarization | [7][8] |

| Bcl-2 | 1.6 µM | >10 µM | Fluorescence Polarization | [7][8] |

| Mcl-1 | High Affinity | Not Specified | Co-immunoprecipitation | [4] |

| Bcl-w | Low Affinity | Not Specified | Co-immunoprecipitation | [4] |

| A1/Bfl-1 | Low Affinity | Not Specified | Co-immunoprecipitation | [4] |

Signaling Pathway and Experimental Workflows

Apoptotic Signaling Pathway Initiated by Bak BH3 (72-87) Peptide

Caption: Apoptotic signaling pathway initiated by the Bak BH3 (72-87) peptide.

Experimental Workflow: Fluorescence Polarization Assay

Caption: Workflow for determining binding affinity using a fluorescence polarization assay.

Experimental Workflow: Cell Viability (MTT) Assay

References

- 1. Bak BH3 peptides antagonize Bcl-xL function and induce apoptosis through cytochrome c-independent activation of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tripod.nih.gov [tripod.nih.gov]

- 3. Proapoptotic Bak is sequestered by Mcl-1 and Bcl-xL, but not Bcl-2, until displaced by BH3-only proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. bak-bh3-peptides-antagonize-bcl-xl-function-and-induce-apoptosis-through-cytochrome-c-independent-activation-of-caspases - Ask this paper | Bohrium [bohrium.com]

- 6. Reconstitution and Engineering of Apoptotic Protein Interactions on the Bacterial Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential Regulation of Bax and Bak by Anti-apoptotic Bcl-2 Family Proteins Bcl-B and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bak BH3 (72-87) - 1 mg [anaspec.com]

In-Depth Technical Guide to TAMRA-Labeled Bak BH3 Peptide: Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties and applications of the TAMRA-labeled Bak BH3 peptide, a crucial tool for studying the intricate protein-protein interactions that govern the intrinsic apoptosis pathway. This document details the peptide's photophysical characteristics, its role in apoptosis, and detailed protocols for its use in key biochemical assays.

Introduction to the Bak BH3 Peptide and Apoptosis

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of programmed cell death, or apoptosis. This family includes both pro-apoptotic members, such as Bak and Bax, and anti-apoptotic members, like Bcl-xL, Bcl-2, and Mcl-1. The balance between these opposing factions determines a cell's fate. A critical functional motif within many pro-apoptotic proteins is the Bcl-2 Homology 3 (BH3) domain. The Bak BH3 peptide is a short, alpha-helical peptide derived from this domain and is a potent initiator of apoptosis.

The mechanism of action involves the Bak BH3 domain binding to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 family proteins. This interaction neutralizes the anti-apoptotic proteins, liberating the pro-apoptotic effector proteins Bak and Bax. Once free, Bak and Bax can oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of caspases, ultimately culminating in cell death.

Due to its central role in this process, the interaction between the Bak BH3 domain and anti-apoptotic proteins is a prime target for the development of novel cancer therapeutics.

The Role of TAMRA as a Fluorescent Label

Tetramethylrhodamine (TAMRA) is a bright, photostable rhodamine dye commonly used to fluorescently label peptides and proteins. Its spectral properties make it an excellent choice for a variety of fluorescence-based assays. When conjugated to the Bak BH3 peptide, TAMRA provides a robust spectroscopic handle to monitor the peptide's binding to its protein partners in real-time.

Spectral Properties of TAMRA-Labeled Bak BH3 Peptide

The core spectral characteristics of the TAMRA fluorophore are summarized in Table 1. While the exact spectral properties can be influenced by the local environment, such as solvent polarity and pH, and may shift slightly upon conjugation to the peptide, the values provided are representative for TAMRA in aqueous buffers.

Table 1: Spectral Properties of TAMRA

| Property | Value | Citation(s) |

| Excitation Maximum (λex) | ~555 nm | |

| Emission Maximum (λem) | ~580 nm | |

| Molar Extinction Coefficient (ε) | ~95,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | ~0.1 | |

| Recommended Laser Line | 532 nm or 546 nm |

Note: These values are for the 5-TAMRA isomer, which is commonly used for peptide labeling.

Quantitative Binding Affinities

The TAMRA-labeled Bak BH3 peptide is frequently used to quantify the binding affinities between the Bak BH3 domain and various anti-apoptotic Bcl-2 family proteins. The following table summarizes key binding data obtained from fluorescence polarization and other biophysical assays.

Table 2: Binding Affinities of Bak BH3 Peptide with Bcl-2 Family Proteins

| Interacting Protein | Binding Affinity (IC50/Kd) | Assay Method | Citation(s) |

| Bcl-xL | 40 nM (Kd) | Fluorescence Polarization | [1] |

| Bcl-xL | 1.14 µM (IC50) | Fluorescence Polarization | |

| Mcl-1 | High Affinity | Solution Competition Assay | |

| Bcl-2 | No significant binding | Solution Competition Assay | |

| Bcl-w | Weak or no binding | Inferred from selective sequestration | |

| A1 (Bfl-1) | Weak or no binding | Inferred from selective sequestration |

Note: The Bak BH3 peptide used in these studies is typically the human sequence corresponding to amino acids 72-87: GQVGRQLAIIGDDINR.

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving the Bak BH3 peptide and the general workflows for the experimental protocols described in this guide.

Apoptosis Signaling Pathway

Caption: The intrinsic apoptosis pathway initiated by cellular stress.

Fluorescence Polarization Assay Workflow

Caption: General workflow for a fluorescence polarization binding assay.

Experimental Protocols

The following sections provide detailed methodologies for common experiments utilizing TAMRA-labeled Bak BH3 peptide.

Fluorescence Polarization (FP) Binding Assay

This protocol describes a direct binding experiment to determine the dissociation constant (Kd) of the interaction between TAMRA-labeled Bak BH3 peptide and an anti-apoptotic protein like Bcl-xL.

Materials:

-

TAMRA-labeled Bak BH3 peptide (e.g., 5-TAMRA-GQVGRQLAIIGDDINR)

-

Purified anti-apoptotic protein (e.g., recombinant human Bcl-xL)

-

FP Assay Buffer: 20 mM Na2HPO4 (pH 7.4), 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68 or 0.01% Tween-20, and 0.1% Bovine Serum Albumin (BSA).

-

Black, low-volume 384-well microplates

-

A microplate reader capable of fluorescence polarization measurements

Procedure:

-

Reagent Preparation:

-

Prepare a 2X stock solution of TAMRA-Bak BH3 peptide at 30 nM in FP Assay Buffer.

-

Prepare a serial dilution of the anti-apoptotic protein (e.g., Bcl-xL) in FP Assay Buffer. A typical concentration range would be from 1 µM down to low nM concentrations.

-

-

Assay Setup:

-

To the wells of the 384-well plate, add 10 µL of the serially diluted anti-apoptotic protein.

-

Include wells with 10 µL of FP Assay Buffer alone as a "free peptide" control.

-

Add 10 µL of the 2X TAMRA-Bak BH3 peptide stock solution to all wells, bringing the final volume to 20 µL and the final peptide concentration to 15 nM.

-

The final concentrations of the anti-apoptotic protein will now be half of the serial dilution concentrations.

-

-

Incubation:

-

Gently mix the plate on a plate shaker for 1 minute.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization on a plate reader. Set the excitation wavelength to ~540 nm and the emission wavelength to ~590 nm.

-

Ensure the instrument is calibrated with the appropriate G-factor.

-

-

Data Analysis:

-

The raw data will be in millipolarization (mP) units.

-

Plot the mP values as a function of the anti-apoptotic protein concentration.

-

Fit the data to a one-site binding (hyperbola) equation using graphing software (e.g., GraphPad Prism) to determine the Kd.

-

Förster Resonance Energy Transfer (FRET) Assay

This protocol outlines a competitive FRET assay to screen for inhibitors of the Bak BH3/Bcl-xL interaction. This example uses a terbium cryptate (Tb) as the donor and TAMRA as the acceptor.

Materials:

-

His-tagged anti-apoptotic protein (e.g., His-Bcl-xL)

-

Biotinylated Bak BH3 peptide

-

Terbium-cryptate labeled anti-His antibody (Donor)

-

Streptavidin-TAMRA conjugate (Acceptor)

-

FRET Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.1% BSA, 5 mM DTT

-

Test compounds (potential inhibitors)

-

Black, low-volume 384-well microplates

-

A microplate reader capable of time-resolved FRET (TR-FRET) measurements

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of all reagents in FRET Assay Buffer.

-

Prepare serial dilutions of the test compounds.

-

-

Assay Setup (Final concentrations in a 20 µL reaction volume):

-

Add 5 µL of the test compound dilutions to the wells. For controls, add 5 µL of buffer.

-

Add 5 µL of a solution containing His-Bcl-xL (e.g., 20 nM final concentration) and Biotin-Bak BH3 (e.g., 20 nM final concentration).

-

Incubate for 30 minutes at room temperature.

-

Add 10 µL of a detection mix containing Terbium-labeled anti-His antibody (e.g., 2 nM final concentration) and Streptavidin-TAMRA (e.g., 10 nM final concentration).

-

-

Incubation:

-

Incubate the plate at room temperature for 2-3 hours, protected from light.

-

-

Measurement:

-

Measure the TR-FRET signal. Excite the terbium donor at ~340 nm.

-

Measure the emission from the terbium donor at ~620 nm and the emission from the TAMRA acceptor at ~580 nm (or as appropriate for the specific TAMRA conjugate).

-

-

Data Analysis:

-

Calculate the FRET ratio (Acceptor Emission / Donor Emission).

-

Inhibitors of the Bak BH3/Bcl-xL interaction will disrupt the proximity of the donor and acceptor, leading to a decrease in the FRET ratio.

-

Plot the FRET ratio as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

The TAMRA-labeled Bak BH3 peptide is a versatile and powerful tool for the study of apoptosis and the development of anti-cancer therapeutics. Its well-characterized spectral properties and high-affinity binding to key anti-apoptotic proteins enable its use in a variety of robust and sensitive assays. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this important reagent in their work.

References

A Technical Guide to TAMRA-Labeled Bak BH3 (72-87): A Tool for Apoptosis Research and Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the TAMRA-labeled Bak BH3 (72-87) peptide, a critical tool for investigating the intrinsic apoptosis pathway and for screening potential therapeutic agents. We will cover its core components, mechanism of action, quantitative data, and detailed experimental protocols.

Introduction: The Role of Bak in Apoptosis

Apoptosis, or programmed cell death, is a fundamental process essential for tissue homeostasis. The B-cell lymphoma 2 (Bcl-2) family of proteins are the central regulators of the intrinsic apoptotic pathway.[1] This family is divided into two main factions: anti-apoptotic proteins (e.g., Bcl-xL, Bcl-2, Mcl-1) that prevent cell death, and pro-apoptotic proteins that promote it.[2] The pro-apoptotic members are further subdivided into the "BH3-only" proteins (e.g., Bid, Bim, Bad), which act as sensors and initiators, and the "effector" proteins, Bak and Bax.[1][3]

Upon receiving an apoptotic stimulus, BH3-only proteins are activated. They function either by directly binding to and activating the effector proteins Bak and Bax or by neutralizing the anti-apoptotic proteins.[2][4] The activation of Bak and Bax leads to their oligomerization in the outer mitochondrial membrane, causing mitochondrial outer membrane permeabilization (MOMP). This event is a point of no return, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and executing cell death.[3]

The interaction between these proteins is mediated by a conserved motif known as the Bcl-2 Homology 3 (BH3) domain.[1] The BH3 domain of a pro-apoptotic protein binds to a hydrophobic groove on the surface of an anti-apoptotic protein.[5] The peptide Bak BH3 (72-87) is derived from this critical domain in the Bak protein and has been shown to bind with high affinity to anti-apoptotic proteins like Bcl-xL.[6][7]

Core Components

This synthetic peptide corresponds to amino acid residues 72-87 of the human Bak protein. It functions as a potent mimic of the full-length Bak protein's BH3 domain. Its primary utility lies in its ability to competitively bind to the BH3-binding groove of anti-apoptotic proteins, particularly Bcl-xL, thereby disrupting the native protein-protein interactions that would otherwise inhibit apoptosis.[6][7]

To enable detection and quantification of these binding events, the Bak BH3 peptide is chemically conjugated to a fluorescent dye. Tetramethylrhodamine (TAMRA) is a bright, photostable rhodamine-based fluorophore commonly used for this purpose.[8][9] Its distinct spectral properties make it an ideal label for various fluorescence-based assays.[10]

Table 1: Physicochemical Properties of 5-TAMRA

| Property | Value | Reference(s) |

|---|---|---|

| Fluorescent Color | Orange-Red | [9][11] |

| Excitation Maximum (λex) | ~555 nm | [8][9] |

| Emission Maximum (λem) | ~580 nm | [8][9] |

| Molar Extinction Coefficient | ~90,000 M⁻¹cm⁻¹ | [8] |

| Reactive Form for Labeling | Succinimidyl Ester (SE) | [8][11] |

| Target Functional Group | Primary Amines (e.g., N-terminus, Lysine) |[8] |

Signaling Pathway and Mechanism of Action

The TAMRA-labeled Bak BH3 peptide serves as a probe to study the interactions central to the intrinsic apoptosis pathway. It directly competes with pro-apoptotic proteins for binding to anti-apoptotic partners like Bcl-xL.

Application in Fluorescence Polarization Assays

The most prominent application of TAMRA-labeled Bak BH3 is in Fluorescence Polarization (FP) assays.[12] This technique is a powerful tool for studying biomolecular interactions in solution and is widely used in high-throughput screening (HTS) for drug discovery.

Principle of FP: When a small fluorescent molecule (like the TAMRA-Bak BH3 peptide) is excited with polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized. However, when this peptide binds to a much larger protein (like Bcl-xL), its tumbling rate slows dramatically. As a result, the emitted light remains highly polarized. This change in polarization is directly proportional to the fraction of the fluorescent peptide that is bound.

This principle is leveraged in competitive FP assays to screen for small molecule inhibitors. An inhibitor that binds to Bcl-xL will prevent the TAMRA-Bak BH3 peptide from binding, resulting in a low polarization signal.

Quantitative Binding Data

The affinity of the Bak BH3 peptide for anti-apoptotic proteins is a critical parameter. FP assays are frequently used to determine the dissociation constant (Kd) for direct binding or the inhibitory concentration (IC50) in competitive formats.

Table 2: Reported Binding Affinities of Bak BH3 Peptide

| Binding Partner | Assay Type | Reported Affinity | Reference(s) |

|---|---|---|---|

| Bcl-xL | Fluorescence Polarization (Competition) | IC50 = 1.14 µM | [13][14] |

| Bcl-xL | Fluorescence Anisotropy | Kd = 40 nM | [15] |

| Bcl-xL | mRNA Display (Competition) | IC50 = 11.8 µM | [16] |

| BAK | Surface Plasmon Resonance | Kd = 67 µM (Bak BH3 binding to BAK) |[17] |

Note: Affinity values can vary significantly based on the specific peptide sequence, fluorescent label, buffer conditions, and assay format used.

Experimental Protocols

This protocol provides a framework for screening compounds that inhibit the Bak BH3 and Bcl-xL interaction.

Materials:

-

TAMRA-labeled Bak BH3 (72-87) peptide

-

Recombinant human Bcl-xL protein

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20 or similar non-ionic detergent.

-

Test compounds (dissolved in DMSO)

-

384-well, low-volume, black, non-binding surface plates

-

Fluorescence plate reader with polarization filters (e.g., Excitation 530 nm / Emission 590 nm)

Methodology:

-

Reagent Preparation:

-

Prepare a 2X working solution of Bcl-xL protein in Assay Buffer. The final concentration should be at or near the Kd of its interaction with the labeled peptide (e.g., 50-100 nM).

-

Prepare a 2X working solution of TAMRA-Bak BH3 peptide in Assay Buffer. The final concentration should be low (e.g., 2-5 nM) to ensure that the concentration of protein is not depleted by binding.

-

Prepare serial dilutions of test compounds in 100% DMSO, followed by a dilution into Assay Buffer to create a 4X final concentration. Ensure the final DMSO concentration in the well is consistent and low (<1%).

-

-

Assay Plate Setup (per well):

-

Add 5 µL of the 4X test compound dilution (or DMSO vehicle for controls).

-

Add 10 µL of the 2X Bcl-xL working solution. For "no protein" controls, add 10 µL of Assay Buffer.

-

Mix gently and incubate for 30-60 minutes at room temperature, protected from light. This allows the compound to bind to the protein.

-

Add 5 µL of the 2X TAMRA-Bak BH3 peptide working solution to initiate the competition reaction.

-

-

Incubation and Measurement:

-

Incubate the plate for at least 1 hour at room temperature, protected from light, to reach binding equilibrium.

-

Measure the fluorescence polarization (in mP units) using the plate reader.

-

-

Data Analysis:

-

The "High Signal" control (DMSO + Bcl-xL + TAMRA-Bak BH3) represents maximum binding.

-

The "Low Signal" control (DMSO + Assay Buffer + TAMRA-Bak BH3) represents no binding.

-

Calculate the percent inhibition for each test compound concentration relative to the high and low controls.

-

Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

This protocol outlines the general steps for labeling a peptide containing a primary amine with a TAMRA NHS ester.

Materials:

-

Purified peptide with a free primary amine (N-terminus or Lysine side chain)

-

5(6)-Carboxytetramethylrhodamine N-succinimidyl ester (TAMRA-SE)

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Purification system (e.g., Reverse-Phase HPLC)

Methodology:

-

Peptide Preparation: Dissolve the peptide in the Labeling Buffer to a concentration of 1-10 mg/mL.

-

Dye Preparation: Immediately before use, dissolve the TAMRA-SE in a small amount of DMF or DMSO to a 10-fold molar excess relative to the peptide.

-

Conjugation Reaction: Add the dissolved TAMRA-SE to the peptide solution dropwise while gently stirring.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

-

Quenching: Add a small volume of Quenching Buffer (to a final concentration of ~50 mM) to quench any unreacted TAMRA-SE. Incubate for another 30 minutes.

-

Purification: Purify the TAMRA-labeled peptide from the reaction mixture using RP-HPLC to separate the labeled product from the unlabeled peptide and free dye.

-

Verification: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

Conclusion

The TAMRA-labeled Bak BH3 (72-87) peptide is an indispensable reagent for molecular and cellular biology, particularly in the field of apoptosis research. Its ability to act as a high-affinity probe for anti-apoptotic Bcl-2 family proteins makes it central to fluorescence polarization-based assays. These assays provide a robust and scalable platform for quantifying protein-protein interactions and for the high-throughput screening of small molecules that modulate the apoptotic pathway, offering significant potential for the development of novel cancer therapeutics.

References

- 1. Role of the BH3 (Bcl-2 homology 3) domain in the regulation of apoptosis and Bcl-2-related proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BH3-only proteins in apoptosis and beyond: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BH3-Dependent and Independent Activation of BAX and BAK in Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-apoptotic Bcl-XL protein in complex with BH3 peptides of pro-apoptotic Bak, Bad, and Bim proteins: comparative molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AddexBio Product Detail - Bak BH3 - TAMRA labeled [addexbio.com]

- 7. Bak BH3 (72-87) - 1 mg [eurogentec.com]

- 8. lifetein.com [lifetein.com]

- 9. TAMRA Dye - ADC Linkers | AxisPharm [axispharm.com]

- 10. TAMRA dye for labeling in life science research [baseclick.eu]

- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 12. A kinetic fluorescence polarization ligand assay for monitoring BAX early activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Functional and physical interaction between Bcl-XL and a BH3-like domain in Beclin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mRNA display selection of a high-affinity, Bcl-X(L)-specific binding peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structural basis of BAK activation in mitochondrial apoptosis initiation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Bak BH3 Peptide with Bcl-2 Family Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the Bak BH3 peptide and the Bcl-2 family of proteins, central regulators of the intrinsic apoptotic pathway. We will delve into the quantitative binding data, detailed experimental protocols for characterizing these interactions, and the underlying signaling pathways. This document is intended to serve as a valuable resource for professionals engaged in apoptosis research and the development of novel cancer therapeutics.

Introduction to the Bcl-2 Family and Apoptosis

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis and eliminating damaged or cancerous cells.[1] The intrinsic pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[1][2] This family is divided into three functional sub-groups based on their structure and role in apoptosis:

-

Anti-apoptotic Proteins : These proteins, including Bcl-xL, Bcl-2, Mcl-1, Bcl-w, and Bfl-1/A1, contain four Bcl-2 homology (BH) domains (BH1-4). They function to prevent apoptosis by sequestering pro-apoptotic members.[3][4]

-

Pro-apoptotic Effector Proteins : Bax and Bak, containing BH1-3 domains, are the executioners of the intrinsic pathway. Upon activation, they oligomerize to form pores in the mitochondrial outer membrane, leading to the release of apoptogenic factors like cytochrome c.[2][3][5]

-

BH3-only Proteins : This diverse group (e.g., Bid, Bim, Puma, Bad, Noxa) acts as sensors of cellular stress.[1][6] They contain only the short, amphipathic alpha-helical BH3 domain, which is essential for their pro-apoptotic activity.[7][8] They initiate apoptosis by binding to and neutralizing the anti-apoptotic Bcl-2 proteins, thereby liberating Bax and Bak.[6][9][10]

The interaction between these sub-groups is a critical determinant of a cell's fate. The BH3 domain of pro-apoptotic proteins binds to a hydrophobic groove on the surface of anti-apoptotic proteins, a key event in the regulation of apoptosis.[11][12]

The Bak BH3 Domain: A Key Mediator of Apoptosis

The Bak protein is a central effector of apoptosis that, in healthy cells, is often found associated with anti-apoptotic proteins like Mcl-1 and Bcl-xL at the mitochondrial membrane.[13] The BH3 domain of Bak is indispensable for its pro-apoptotic function and for its interaction with other Bcl-2 family members.[13] Synthetic peptides corresponding to the Bak BH3 domain can mimic the function of the full-length protein by binding to anti-apoptotic proteins, antagonizing their function, and inducing apoptosis.[7][8][14] This makes the Bak BH3 peptide a powerful tool for studying Bcl-2 protein interactions and a template for designing therapeutic BH3-mimetic drugs.

Mechanism of Action: BH3 Mimicry

The Bak BH3 peptide functions by competitively disrupting the interaction between anti-apoptotic proteins and pro-apoptotic effectors (like full-length Bak or Bax). By occupying the hydrophobic binding groove of proteins like Bcl-xL, the peptide prevents them from sequestering and inactivating Bak, leading to Bak activation, oligomerization, and subsequent mitochondrial outer membrane permeabilization (MOMP).

Caption: Logical diagram of Bak BH3 peptide mimicry.

Quantitative Analysis of Bak BH3 Peptide Interactions

The binding affinity of the Bak BH3 peptide for various anti-apoptotic Bcl-2 family proteins has been quantified using several biophysical techniques. These values are critical for understanding the selectivity of the interaction and for designing targeted therapeutics. The data below is compiled from multiple studies.

| Anti-Apoptotic Protein | Bak BH3 Peptide Binding Affinity | Method | Reference |

| Bcl-xL | Kd: 40 nM | Fluorescence Polarization | [15] |

| IC50: 1.14 µM | Fluorescence Polarization | [16][17] | |

| EC50: ~20 nM | Fluorescence Polarization | [18] | |

| Mcl-1 | Kd: Low nanomolar | Surface Plasmon Resonance | [19] |

| EC50: ~20 nM | Fluorescence Polarization | [18] | |

| Bcl-2 | EC50: ~100 nM | Fluorescence Polarization | [18] |

| Bcl-w | EC50: ~100 nM | Fluorescence Polarization | [18] |

| Bfl-1 (A1) | EC50: ~100 nM | Fluorescence Polarization | [18] |

| Bcl-B | No binding observed | Fluorescence Polarization | [18] |

*Kd (Dissociation Constant): A measure of binding affinity; a lower Kd indicates a stronger interaction. *IC50 (Half maximal inhibitory concentration): The concentration of a competing ligand that displaces 50% of a labeled ligand. *EC50 (Half maximal effective concentration): The concentration of a ligand that gives 50% of the maximal binding response.

Apoptotic Signaling Pathway Involving Bak

The interaction between the Bak BH3 domain and anti-apoptotic Bcl-2 proteins is a pivotal event in the intrinsic apoptosis pathway. Various cellular stresses activate BH3-only proteins, which then either directly activate Bak or neutralize anti-apoptotic proteins, leading to Bak activation.

Caption: The intrinsic apoptosis pathway regulated by Bcl-2 family proteins.

Key Experimental Protocols

Characterizing the binding affinity and kinetics of the Bak BH3 peptide with Bcl-2 family members is fundamental to research and drug development. The following are detailed overviews of common methodologies.

Fluorescence Polarization (FP) Assay

FP is a solution-based technique used to measure molecular interactions in real-time.[20][21] It is particularly well-suited for studying peptide-protein binding.

Principle: The technique relies on measuring the change in the polarization of fluorescent light. A small, fluorescently-labeled peptide (like Bak BH3) tumbles rapidly in solution, leading to low polarization. When it binds to a much larger protein (like Bcl-xL), its tumbling slows significantly, resulting in an increase in fluorescence polarization. In a competition assay, an unlabeled peptide can compete for binding, displacing the fluorescent peptide and causing a decrease in polarization.[22]

Detailed Methodology (Competition Assay):

-

Reagent Preparation:

-

Binding Buffer: Prepare a suitable buffer, for example: 20 mM Na2HPO4 (pH 7.4), 50 mM NaCl, 1 mM EDTA, and 0.05% Pluronic F-68.[15]

-

Fluorescent Peptide Probe: Synthesize and purify a Bak BH3 peptide labeled with a fluorophore (e.g., Fluorescein or TAMRA). The final concentration is typically in the low nanomolar range (e.g., 15 nM).[15]

-

Protein: Purify the target anti-apoptotic Bcl-2 family protein (e.g., recombinant Bcl-xL). The concentration should be chosen to ensure significant binding to the fluorescent probe (e.g., 100 nM).[15]

-

Competitor Peptide: Prepare a stock solution of the unlabeled Bak BH3 peptide for serial dilution.

-

-

Assay Procedure:

-

In a multi-well plate (e.g., a 96-well black plate), add the fluorescent peptide probe and the target protein to the binding buffer.

-

Add increasing concentrations of the unlabeled competitor Bak BH3 peptide to the wells. Include controls for no binding (fluorescent probe only) and maximum binding (fluorescent probe + protein, no competitor).

-

Incubate the plate at room temperature for a set period (e.g., 10-30 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

-

-

Data Analysis:

-

Plot the millipolarization (mP) values against the logarithm of the competitor peptide concentration.

-

Fit the resulting sigmoidal curve using a suitable binding model to determine the IC50 value, which represents the concentration of the unlabeled peptide required to displace 50% of the fluorescent probe.

-

Caption: Experimental workflow for a Fluorescence Polarization competition assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.[20][23] It provides kinetic data, including association (ka) and dissociation (kd) rates, from which the dissociation constant (Kd) can be calculated.

Principle: One binding partner (the ligand, e.g., Mcl-1) is immobilized on a sensor chip surface. The other partner (the analyte, e.g., Bak BH3 peptide) is flowed over the surface. Binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[20]

Detailed Methodology:

-

Chip Preparation:

-

Select a suitable sensor chip (e.g., a CM5 chip).

-

Immobilize the ligand (e.g., Mcl-1 protein) onto the chip surface using a standard coupling chemistry (e.g., amine coupling). One flow cell is typically used as a reference and is subjected to the coupling procedure without protein.

-

-

Binding Analysis:

-

Inject a series of concentrations of the analyte (Bak BH3 peptide) in a running buffer over both the ligand and reference flow cells.

-

The "association phase" is monitored as the analyte binds to the immobilized ligand.

-

This is followed by a "dissociation phase," where the running buffer is flowed over the chip, and the dissociation of the analyte from the ligand is monitored.

-

-

Data Analysis:

-

The reference cell data is subtracted from the experimental cell data to correct for bulk refractive index changes.

-

The resulting sensorgrams (RU vs. time) are fitted to kinetic models (e.g., a 1:1 Langmuir binding model) to determine the ka and kd values.

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[20] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Principle: A solution of one molecule (e.g., Bak BH3 peptide) in a syringe is titrated in small aliquots into a sample cell containing the other molecule (e.g., Bcl-xL protein). The instrument measures the minute temperature changes that occur upon binding.

Detailed Methodology:

-

Sample Preparation:

-

Prepare both the protein and peptide solutions in the exact same buffer to minimize heats of dilution.

-

Thoroughly degas the solutions to prevent air bubbles in the cell or syringe.

-

Load the protein solution into the sample cell and the peptide solution into the injection syringe.

-

-

Titration:

-

The instrument injects small, precise volumes of the peptide solution into the protein solution at regular intervals while maintaining a constant temperature.

-

The heat change after each injection is measured relative to a reference cell.

-

-

Data Analysis:

-

The raw data appears as a series of heat-flow peaks for each injection.

-

Integrating the area under these peaks gives the amount of heat generated per injection.

-

A plot of heat per mole of injectant versus the molar ratio of the two molecules is generated. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters (Kd, n, ΔH).

-

Conclusion

The interaction between the Bak BH3 peptide and anti-apoptotic Bcl-2 family proteins is a cornerstone of apoptosis regulation. Understanding the specifics of this interaction—its affinity, selectivity, and the cellular consequences—is vital for basic research into cell death and for the rational design of BH3-mimetic drugs aimed at reactivating apoptosis in cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug developers to investigate these critical protein-protein interactions and advance the development of next-generation cancer therapies.

References

- 1. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BH3-Dependent and Independent Activation of BAX and BAK in Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Reactome | Activation of BH3-only proteins [reactome.org]

- 7. bak-bh3-peptides-antagonize-bcl-xl-function-and-induce-apoptosis-through-cytochrome-c-independent-activation-of-caspases - Ask this paper | Bohrium [bohrium.com]

- 8. Bak BH3 peptides antagonize Bcl-xL function and induce apoptosis through cytochrome c-independent activation of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] How the Bcl-2 family of proteins interact to regulate apoptosis | Semantic Scholar [semanticscholar.org]

- 10. BH3-only proteins in apoptosis and beyond: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure of Bcl-xL-Bak peptide complex: recognition between regulators of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. labpublications.s3.ap-southeast-2.amazonaws.com [labpublications.s3.ap-southeast-2.amazonaws.com]

- 13. Proapoptotic Bak is sequestered by Mcl-1 and Bcl-xL, but not Bcl-2, until displaced by BH3-only proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Functional and physical interaction between Bcl-XL and a BH3-like domain in Beclin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Differential Regulation of Bax and Bak by Anti-apoptotic Bcl-2 Family Proteins Bcl-B and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Protein-Peptide Interaction Analysis - Creative Proteomics [iaanalysis.com]

- 21. A kinetic fluorescence polarization ligand assay for monitoring BAX early activation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]

The Structural Core of Apoptosis: An In-depth Technical Guide to the Bak BH3 Domain

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Bcl-2 homologous (BH) 3 domain of the pro-apoptotic protein Bak. Central to the intrinsic pathway of apoptosis, the Bak BH3 domain is a critical mediator of programmed cell death, making it a key target for novel therapeutic strategies in oncology and other fields. This document delves into the structural characteristics, binding kinetics, and the intricate signaling pathways governed by the Bak BH3 domain, supported by detailed experimental protocols and data visualizations.

Structure of the Bak BH3 Domain

The Bak BH3 domain is an amphipathic α-helix that is essential for its pro-apoptotic function.[1][2] In its inactive state, the BH3 domain is sequestered within a hydrophobic pocket of the Bak protein.[3][4] Upon activation by BH3-only proteins, Bak undergoes a significant conformational change, exposing its BH3 domain.[3][4] This exposed domain can then interact with the hydrophobic groove of other Bak molecules, leading to homo-oligomerization and the formation of pores in the mitochondrial outer membrane.[3][5][6]

Primary and Secondary Structure

The BH3 domain itself is a short motif of approximately 9-16 amino acids.[7] The consensus sequence of a BH3 domain includes several conserved hydrophobic residues and an acidic residue, which are crucial for its interaction with the hydrophobic groove of other Bcl-2 family proteins.[7][8] The sequence of the human Bak BH3 domain is typically represented as LSECLRRIGDELDSNM. Mutational analyses have demonstrated that the hydrophobic residues are critical for dimerization and the pro-apoptotic activity of Bak.[9]

Circular dichroism (CD) spectroscopy is a key technique used to study the secondary structure of peptides and proteins. For BH3 domains, CD spectra can reveal their propensity to adopt an α-helical conformation, which is often induced upon binding to their target proteins.[10][11]

Quantitative Analysis of Bak BH3 Domain Interactions

The interaction between the Bak BH3 domain and other Bcl-2 family proteins is a key regulatory step in apoptosis. The binding affinities of these interactions are crucial for determining the fate of the cell and are often quantified using techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

| Interacting Partner | Method | Dissociation Constant (Kd) | Reference |

| Bim | SPR | 260 nM | [12] |

| tBid | SPR | Binding observed, Kd not specified | [12] |

| Noxa | SPR | Binding observed, Kd not specified | [12] |

| Bad | SPR | No binding observed | [12] |

| Bcl-xL | NMR | Binding observed, Kd not specified | [1][2] |

| Bcl-2 (unphosphorylated) | SPR | ~150 nM | [13] |

| Bcl-2 (phosphorylated) | SPR | ~30 nM (5-fold tighter than unphosphorylated) | [13] |

| Bcl-2 | ITC | 15 nM (for a 36-mer BAX BH3 peptide) | [14] |

| Bcl-w | ITC | 23 nM (for a 36-mer BAX BH3 peptide) | [14] |

Signaling Pathways Involving the Bak BH3 Domain

The activation of Bak is a central event in the intrinsic apoptotic pathway. This process is initiated by various cellular stresses that lead to the activation of BH3-only proteins. These "activator" BH3-only proteins, such as Bim and tBid, can directly bind to Bak, inducing a conformational change that exposes the Bak BH3 domain.[1][3] This then triggers the homo-oligomerization of Bak, leading to Mitochondrial Outer Membrane Permeabilization (MOMP) and the release of pro-apoptotic factors like cytochrome c.[3][5][15] Anti-apoptotic Bcl-2 proteins, such as Bcl-2 and Bcl-xL, prevent apoptosis by sequestering activator BH3-only proteins or by directly binding to and inhibiting activated Bak.[3][16][17]

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions.[12] It is widely used to determine the kinetics (association and dissociation rates) and affinity (dissociation constant) of protein-protein interactions, such as those between the Bak BH3 domain and other Bcl-2 family members.[12][13]

Methodology:

-

Immobilization: One of the interacting partners (the "ligand," e.g., a synthetic BH3 peptide) is immobilized on the surface of a sensor chip.

-

Injection: The other interacting partner (the "analyte," e.g., purified Bak protein) is flowed over the sensor surface at various concentrations.

-

Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

-

Data Analysis: The binding data is fitted to a kinetic model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

X-ray Crystallography for 3D Structure Determination

X-ray crystallography is a technique used to determine the three-dimensional atomic structure of a protein.[3][18] This method has been instrumental in revealing the α-helical nature of the BH3 domain and how it docks into the hydrophobic groove of its binding partners.[2][3]

Methodology:

-

Protein Expression and Purification: A large quantity of highly pure and homogenous protein (e.g., a complex of a Bcl-2 family protein with a Bak BH3 peptide) is produced.

-

Crystallization: The purified protein is subjected to a wide range of conditions (e.g., varying pH, salt concentration, and precipitants) to induce the formation of well-ordered crystals.

-

X-ray Diffraction: The crystals are exposed to a focused beam of X-rays. The electrons in the atoms of the protein crystal diffract the X-rays, producing a unique diffraction pattern.

-

Data Collection and Structure Solution: The diffraction pattern is recorded, and the intensities and positions of the diffracted spots are used to calculate an electron density map. This map is then interpreted to build a three-dimensional model of the protein's atomic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another powerful technique for determining the three-dimensional structure of proteins and their complexes in solution.[3][19] It provides information about the conformation and dynamics of molecules. NMR has been used to study the structure of Bcl-xL in complex with a Bak BH3 peptide, revealing the key interactions at the atomic level.[2]

Methodology:

-

Isotope Labeling: The protein of interest is typically expressed in media containing stable isotopes (e.g., ¹⁵N and ¹³C) to make it "NMR-active."

-

Data Acquisition: The labeled protein sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The nuclei of the isotopes absorb and re-emit this energy, and the resulting signals are detected.

-

Spectral Analysis: A series of multi-dimensional NMR experiments are performed to assign the signals to specific atoms in the protein.

-

Structure Calculation: The distances and angles between atoms, derived from the NMR data, are used as constraints to calculate a family of three-dimensional structures consistent with the experimental data.

Conclusion

The Bak BH3 domain is a linchpin in the regulation of apoptosis. Its structure and interactions are finely tuned to control the life and death of a cell. A thorough understanding of the biophysical and biochemical properties of the Bak BH3 domain, as detailed in this guide, is paramount for the development of targeted therapeutics that can modulate apoptosis for the treatment of cancer and other diseases. The experimental techniques outlined provide the necessary tools for researchers and drug developers to further probe the intricacies of this critical apoptotic effector.

References

- 1. BH3-only proteins in apoptosis and beyond: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structural Biology of Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BH3-Dependent and Independent Activation of BAX and BAK in Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural Details of BH3 Motifs and BH3-Mediated Interactions: an Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Structural Details of BH3 Motifs and BH3-Mediated Interactions: an Updated Perspective [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mutagenesis of the BH3 Domain of BAX Identifies Residues Critical for Dimerization and Killing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Transient binding of an activator BH3 domain to the Bak BH3-binding groove initiates Bak oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Contribution of Bcl-2 Phosphorylation to Bak Binding and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evidence that inhibition of BAX activation by BCL-2 involves its tight and preferential interaction with the BH3 domain of BAX - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. ashpublications.org [ashpublications.org]

- 18. Bax crystal structures reveal how BH3 domains activate Bax and nucleate its oligomerization to induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. NMR determination that an extended BH3 motif of pro-apoptotic BID is specifically bound to BCL-XL - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bcl-2 Regulated Apoptosis Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Bcl-2 family of proteins are central regulators of the intrinsic apoptosis pathway, a critical process in tissue homeostasis and development. Dysregulation of this pathway is a hallmark of many diseases, particularly cancer, where the evasion of apoptosis is a key mechanism of tumorigenesis and therapeutic resistance. This guide provides a comprehensive technical overview of the Bcl-2 regulated apoptosis pathway, detailing its core components, regulatory mechanisms, and the experimental methodologies used for its investigation. Quantitative data on protein interactions and expression are presented to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to provide clear, logical representations. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and therapeutically target this crucial cellular process.

The Core Machinery of the Bcl-2 Regulated Apoptosis Pathway

The Bcl-2 family of proteins governs the decision for a cell to undergo apoptosis primarily by controlling mitochondrial outer membrane permeabilization (MOMP).[1] This family is broadly categorized into three functional subgroups based on the presence of Bcl-2 homology (BH) domains (BH1-4).

-

Anti-apoptotic Proteins: These proteins, including Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1/Bfl-1, possess all four BH domains.[2] They are primarily localized to the outer mitochondrial membrane, endoplasmic reticulum, and nuclear envelope, where they inhibit apoptosis by sequestering pro-apoptotic proteins.[3][4][5]

-

Pro-apoptotic Effector Proteins: Bax and Bak are the essential executioners of MOMP.[6] Upon activation, they oligomerize to form pores in the outer mitochondrial membrane, leading to the release of apoptogenic factors like cytochrome c.[6]

-

BH3-only Proteins: This diverse group of proteins, including Bid, Bim, Puma, Bad, Noxa, and others, contains only the BH3 domain.[7] They act as sensors of cellular stress and initiators of apoptosis. They function by either directly activating Bax and Bak or by neutralizing the anti-apoptotic Bcl-2 proteins, thereby liberating the effectors.[1][8]

The intricate balance and interactions between these three factions determine the cell's fate. In healthy cells, anti-apoptotic proteins bind to and inhibit the pro-apoptotic effectors.[7] In response to apoptotic stimuli, BH3-only proteins are activated and disrupt this inhibition, leading to MOMP and subsequent cell death.[8]

Mechanism of Mitochondrial Outer Membrane Permeabilization (MOMP)

MOMP is the point of no return in the intrinsic apoptotic pathway. The prevailing models for its regulation by Bcl-2 family proteins are the "direct" and "indirect" activation models.

-

Direct Activation Model: In this model, a subset of "activator" BH3-only proteins (e.g., tBid, Bim) directly bind to and activate Bax and Bak, inducing a conformational change that leads to their oligomerization and pore formation.[6]

-

Indirect Activation (Neutralization) Model: This model proposes that all BH3-only proteins act by binding to and neutralizing the anti-apoptotic Bcl-2 members.[8] This releases the constant low-level inhibition of Bax and Bak, allowing them to spontaneously activate and oligomerize.[9]

Current evidence suggests that both mechanisms likely contribute to the robust and timely induction of MOMP.[1] The release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm initiates the formation of the apoptosome and the activation of the caspase cascade, leading to the execution of apoptosis.[10]

Quantitative Analysis of Bcl-2 Family Interactions

The binding affinities between different Bcl-2 family members are critical determinants of the apoptotic threshold. These interactions are primarily mediated by the binding of the BH3 domain of pro-apoptotic members into a hydrophobic groove on the surface of anti-apoptotic proteins.[11] The table below summarizes the binding affinities (Ki, in nM) of selected BH3-only proteins for anti-apoptotic Bcl-2 family members.

| BH3-only Protein | Bcl-2 (Ki, nM) | Bcl-xL (Ki, nM) | Mcl-1 (Ki, nM) | Bcl-w (Ki, nM) | A1/Bfl-1 (Ki, nM) |

| Bim | <1 | <1 | <1 | <1 | <1 |

| Puma | <1 | <1 | <1 | <1 | <1 |

| tBid | 1.4 | 1.2 | 1.1 | 1.3 | 2.5 |

| Bad | 6 | 1 | >1000 | 20 | >1000 |

| Noxa | >1000 | >1000 | 20 | >1000 | 30 |

Data compiled from multiple sources. Affinities can vary depending on the experimental system.

Dysregulation of Bcl-2 Family Proteins in Cancer

The evasion of apoptosis is a hallmark of cancer, and the overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism by which cancer cells achieve this.[12] The table below provides a summary of the frequent alterations in the expression of key Bcl-2 family members across various cancer types.

| Cancer Type | Overexpressed Anti-apoptotic | Underexpressed Pro-apoptotic |

| Chronic Lymphocytic Leukemia (CLL) | Bcl-2 | - |

| Follicular Lymphoma | Bcl-2 (due to t(14;18) translocation) | - |

| Diffuse Large B-cell Lymphoma (DLBCL) | Bcl-2, Mcl-1 | - |

| Acute Myeloid Leukemia (AML) | Bcl-2, Mcl-1 | - |

| Breast Cancer | Bcl-2, Bcl-xL, Mcl-1 | Bax, Bak (loss of expression) |

| Lung Cancer (NSCLC) | Bcl-2, Mcl-1 | Bak (loss of expression) |

| Melanoma | Bcl-2, Mcl-1 | Puma, Bim (low expression) |

| Prostate Cancer | Bcl-2, Bcl-xL | - |

This table represents general trends; expression patterns can vary significantly between individual tumors.[12][13][14]

Experimental Protocols for Studying the Bcl-2 Pathway

A variety of experimental techniques are employed to investigate the function and regulation of the Bcl-2 family of proteins. Detailed protocols for key assays are provided below.

Western Blot Analysis of Bcl-2 Family Protein Expression

Objective: To determine the expression levels of specific Bcl-2 family proteins in cell or tissue lysates.

Methodology:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.[15] Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein lysate on a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target protein.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the Bcl-2 family member of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[16]

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

Objective: To determine if two Bcl-2 family proteins interact within a cell.

Methodology:

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 1% NP-40 buffer) containing protease inhibitors to preserve protein-protein interactions.[17]

-

Pre-clearing: Incubate the cell lysate with protein A/G-agarose or magnetic beads to reduce non-specific binding.[18]

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one of the proteins of interest (the "bait" protein) overnight at 4°C.

-

Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complex.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the second protein of interest (the "prey" protein).[19]

Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells in a population.

Methodology:

-

Cell Preparation: Harvest cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[20]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.[20]

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.

Methodology:

-

Cell/Tissue Fixation and Permeabilization: Fix cells or tissue sections with paraformaldehyde and then permeabilize with a detergent like Triton X-100.[6]

-

TdT Labeling: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdU- or FITC-labeled). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[3]

-

Detection:

-

Counterstaining: Counterstain the nuclei with a DNA dye like DAPI or Hoechst to visualize all cells.

Subcellular Fractionation for Protein Localization

Objective: To determine the subcellular localization of Bcl-2 family proteins (e.g., mitochondrial, cytosolic, nuclear fractions).

Methodology:

-

Cell Lysis: Homogenize cells in a hypotonic buffer using a Dounce homogenizer or by passing them through a narrow-gauge needle. This will disrupt the plasma membrane while leaving organelles intact.[22]

-

Differential Centrifugation:

-

Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.

-

Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

-

Cytosolic Fraction: The resulting supernatant is the cytosolic fraction.[23]

-

-

Washing: Wash the pellets with the appropriate buffers to remove contaminating proteins.

-

Western Blot Analysis: Analyze the protein content of each fraction by Western blotting using antibodies against the protein of interest and organelle-specific markers to assess the purity of the fractions.[23]

Caspase Activity Assay

Objective: To measure the activity of executioner caspases (e.g., caspase-3) as a downstream indicator of apoptosis.

Methodology:

-

Cell Lysis: Prepare cell lysates using a specific lysis buffer provided with the assay kit.

-

Substrate Incubation: Add a fluorogenic or colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3) to the cell lysate.[24]

-

Signal Detection: Incubate the reaction and then measure the fluorescence or absorbance using a microplate reader. The signal intensity is proportional to the caspase activity.[25]

Visualizing the Bcl-2 Pathway and Experimental Workflows

Signaling Pathways

Caption: The Bcl-2 regulated intrinsic apoptosis pathway.

Experimental Workflow: Co-Immunoprecipitation

Caption: Workflow for Co-Immunoprecipitation.

Experimental Workflow: Flow Cytometry for Apoptosis

Caption: Workflow for Apoptosis Detection by Flow Cytometry.

Conclusion and Future Directions

The Bcl-2 family of proteins represents a critical control point in the regulation of apoptosis. A thorough understanding of the intricate interactions and regulatory mechanisms within this pathway is paramount for the development of novel therapeutics, particularly in the field of oncology. The methodologies outlined in this guide provide a robust framework for investigating the Bcl-2 pathway. Future research will likely focus on further elucidating the complex interplay between different Bcl-2 family members in specific cellular contexts, identifying novel regulators of the pathway, and developing more selective and potent BH3 mimetics to overcome therapeutic resistance. The continued exploration of this fascinating and vital cellular process holds immense promise for advancing our understanding of human health and disease.

References

- 1. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]

- 2. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. researchgate.net [researchgate.net]

- 5. bitesizebio.com [bitesizebio.com]

- 6. assaygenie.com [assaygenie.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. Targeting the Bcl-2-regulated apoptosis pathway by BH3 mimetics: a breakthrough in anticancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A survey of the anti-apoptotic Bcl-2 subfamily expression in cancer types provides a platform to predict the efficacy of Bcl-2 antagonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 2.10. Western Blot Analysis [bio-protocol.org]

- 16. pubcompare.ai [pubcompare.ai]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. assaygenie.com [assaygenie.com]

- 19. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. TUNEL Assays | Thermo Fisher Scientific - DK [thermofisher.com]

- 22. Subcellular fractionation protocol [abcam.com]

- 23. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 25. media.cellsignal.com [media.cellsignal.com]

Methodological & Application

Application Notes & Protocols: Bak BH3 (72-87), TAMRA-labeled Fluorescence Polarization Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-survival and pro-apoptotic signals.[1][2][3] A key interaction in this pathway is the binding of the BH3 (Bcl-2 Homology 3) domain of pro-apoptotic proteins, such as Bak, to the hydrophobic groove of anti-apoptotic proteins like Bcl-xL.[4][5] This interaction neutralizes the anti-apoptotic protein, leading to the activation of effector proteins BAX and BAK, which then oligomerize and permeabilize the outer mitochondrial membrane.[1][6] This event, known as Mitochondrial Outer Membrane Permeabilization (MOMP), is a crucial point of no return in the apoptotic cascade.[1]

Fluorescence Polarization (FP) is a robust, solution-based technique ideal for studying these protein-peptide interactions in a high-throughput format.[7][8][9] The assay measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[8][10] A small, fluorescently labeled peptide, such as TAMRA-labeled Bak BH3 (72-87), will tumble rapidly in solution, resulting in low fluorescence polarization. When this peptide binds to a larger protein like Bcl-xL, the resulting complex tumbles much more slowly, leading to a significant increase in the fluorescence polarization value.[11] This principle can be used to determine the binding affinity of the interaction or to screen for small molecule inhibitors that disrupt it.

This document provides a detailed protocol for a fluorescence polarization assay using TAMRA-labeled Bak BH3 (72-87) peptide to characterize its interaction with anti-apoptotic proteins like Bcl-xL.

Quantitative Data Summary

The following table summarizes representative binding affinities for Bak BH3 peptides with Bcl-xL, as determined by fluorescence polarization and other methods. These values can serve as a benchmark for experimental results.

| Interacting Proteins | Ligand (BH3 Peptide) | Affinity Metric | Reported Value (nM) |

| Bcl-xL | Bak BH3 | Kd | 40 |

| Bcl-xL | Bak BH3 | IC50 | 1140 |

| Bcl-xL | Beclin-1 BH3 | Kd | 203 ± 6 |

| Bcl-xL | Bad BH3 | Kd | 21.48 |

| Bcl-xL | Bad BH3 | IC50 | 48 |

Note: Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) values can vary depending on the specific assay conditions, buffer composition, and the exact peptide sequence and label used.[12][13]

Signaling Pathway and Experimental Workflow

Bak BH3 Signaling Pathway

Cellular stress signals lead to the activation of BH3-only proteins, which can directly activate the effector proteins BAX and BAK or inhibit anti-apoptotic proteins like Bcl-xL.[1][2] Once activated, BAK undergoes a conformational change, exposing its BH3 domain, which allows it to interact with other BAK monomers, leading to oligomerization and the formation of pores in the outer mitochondrial membrane.[1]

Caption: Simplified Bak BH3 signaling pathway in apoptosis.

Fluorescence Polarization Assay Workflow

The fluorescence polarization assay workflow involves the preparation of reagents, plate setup, measurement, and data analysis. The core principle relies on detecting the change in polarization of the TAMRA-labeled Bak BH3 peptide upon binding to its target protein.[10][14]

Caption: General workflow for the fluorescence polarization assay.

Experimental Protocol

This protocol is designed for a competitive binding assay in a 384-well plate format, but can be adapted for direct binding experiments and other plate formats.

Materials and Reagents

-

TAMRA-labeled Bak BH3 (72-87) Peptide:

-

Sequence: (Ac)-GQVGRQLAIIGDDINR-(Lys(5-TAMRA))-NH2

-

Reconstitute in DMSO to a stock concentration of 1 mM. Store at -80°C in small aliquots, protected from light.[15]

-

-

Recombinant Anti-apoptotic Protein (e.g., Bcl-xL):

-

Purified, tag-free or with a small tag (e.g., His-tag).

-

Prepare single-use aliquots and store at -80°C.

-

-

Unlabeled Competitor (Optional):

-

Unlabeled Bak BH3 peptide or a known small molecule inhibitor.

-

Reconstitute in DMSO.

-

-

Assay Buffer:

-

PBS, pH 7.4, 0.01% Tween-20, 1 mM DTT.

-

Alternative: 20 mM Bis-Tris (pH 7.0), 1 mM TCEP, 0.005% Tween-20.[16]

-

-

Microplates:

-

Black, low-volume, 384-well non-binding surface microplates.

-

-

Plate Reader:

-

Equipped with fluorescence polarization capabilities, with excitation and emission filters suitable for TAMRA (Excitation: ~544 nm, Emission: ~572 nm).

-

Experimental Procedure

a. Reagent Preparation:

-

Thaw all reagents (TAMRA-Bak BH3, Bcl-xL, competitor) on ice.

-

Prepare a working solution of TAMRA-Bak BH3 peptide at 2X the final desired concentration (e.g., 20 nM) in Assay Buffer.

-

Prepare a working solution of Bcl-xL protein at 2X the final desired concentration (e.g., 200 nM, this should be optimized based on the Kd) in Assay Buffer.

-

Prepare a serial dilution series of the unlabeled competitor compound in DMSO, and then dilute into Assay Buffer.

b. Assay Plate Setup (Competitive Assay Example):

-

Add Competitor: Add 5 µL of the serially diluted competitor compound to the appropriate wells. For control wells (maximum polarization), add 5 µL of Assay Buffer with the corresponding DMSO concentration.

-

Add Protein: Add 10 µL of the 2X Bcl-xL working solution to all wells except those for the "peptide only" control.

-

Add Peptide: Add 10 µL of the 2X TAMRA-Bak BH3 working solution to all wells.

-

Final Volume: The final volume in each well should be 25 µL. The final concentrations will be 1X (e.g., 10 nM TAMRA-Bak BH3, 100 nM Bcl-xL).

c. Control Wells:

-

Blank: 25 µL of Assay Buffer only.

-

Peptide Only (Minimum Polarization): 10 µL of 2X TAMRA-Bak BH3 + 15 µL of Assay Buffer.

-

Bound (Maximum Polarization): 10 µL of 2X TAMRA-Bak BH3 + 10 µL of 2X Bcl-xL + 5 µL Assay Buffer with DMSO.

d. Incubation:

-

Seal the plate to prevent evaporation.

-

Incubate at room temperature for 1-4 hours, protected from light. The optimal incubation time should be determined empirically to ensure the binding reaction has reached equilibrium.[9]

e. Measurement:

-

Centrifuge the plate briefly to ensure all liquid is at the bottom of the wells.

-

Read the plate on a fluorescence polarization-capable plate reader. Set the excitation and emission wavelengths for TAMRA.

-

The output will typically be in millipolarization (mP) units.

Data Analysis

-

Calculate Millipolarization (mP): The instrument software typically calculates the mP value using the following formula:

-

mP = 1000 * (Iparallel - G * Iperpendicular) / (Iparallel + G * Iperpendicular)

-

Where Iparallel and Iperpendicular are the fluorescence intensities parallel and perpendicular to the excitation light plane, and G is the instrument-specific G-factor.[7]

-

-

Data Normalization: Subtract the average mP value of the blank wells from all other wells.

-

Curve Fitting:

-

For direct binding assays , plot mP versus the concentration of the titrated protein. Fit the data to a one-site binding model to determine the Kd.

-

For competitive binding assays , plot mP versus the log concentration of the competitor. Fit the data to a sigmoidal dose-response (variable slope) model to determine the IC50.

-

-

Assay Quality Control: Calculate the Z'-factor to assess the robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[13]

-

Z' = 1 - (3 * (σp + σn)) / |µp - µn|

-

Where µp and σp are the mean and standard deviation of the positive control (maximum polarization), and µn and σn are the mean and standard deviation of the negative control (minimum polarization).

-

Troubleshooting

-

Low Signal-to-Noise Ratio:

-

Increase the concentration of the fluorescent peptide or protein.

-

Ensure the plate reader settings (gain, flashes) are optimized.

-

Check for quenching effects from compounds or buffer components.

-

-

High Variability between Replicates:

-

Ensure accurate and consistent pipetting, especially with small volumes.

-

Mix reagents thoroughly before adding to the plate.

-

Check for protein aggregation or peptide precipitation.

-

-

No Binding Observed:

-

Verify the activity of the protein and the integrity of the peptide.

-

Optimize the buffer composition (pH, salt concentration).

-

Increase incubation time to ensure equilibrium is reached.

-

References

- 1. The Role of BH3-Only Proteins in Tumor Cell Development, Signaling, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BH3-Dependent and Independent Activation of BAX and BAK in Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. innopep.com [innopep.com]